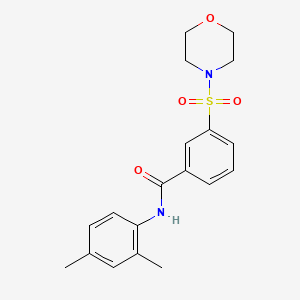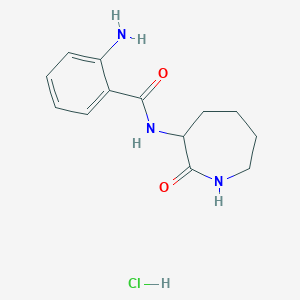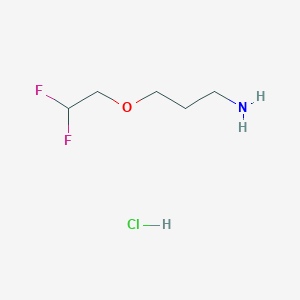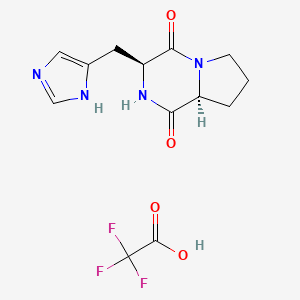![molecular formula C7H11BrO B2723373 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane CAS No. 2378502-36-2](/img/structure/B2723373.png)
7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane” is a chemical compound . It is a derivative of Norcarane, or bicyclo[4.1.0]heptane, which is a colorless liquid .
Synthesis Analysis
The synthesis of Norcarane, the parent compound of “this compound”, is prepared using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 23 bonds, with 10 non-H bonds, 1 three-membered ring, 1 six-membered ring, and 1 seven-membered ring .Physical And Chemical Properties Analysis
The parent compound, Norcarane, has a molecular weight of 96.173 g/mol, a density of 0.914 g/ml, and a boiling point of 116 to 117 °C .Scientific Research Applications
Reactivity and Structural Analysis
- Reactivity Towards Brønsted Acids : 7-Oxabicyclo[2.2.1]heptadiene derivatives demonstrate variable reactivity when treated with Brønsted acids, leading to phenols, fulvenes, or products from retro-Diels–Alder-like reactions, contingent on the experimental conditions and the acid's nature (Maggiani, Tubul, & Brun, 1999).
- Molecular Structure Analysis : The gas-phase structure of 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) was elucidated using electron diffraction, revealing detailed bond lengths and angles that underscore the compound's unique geometry (Oyanagi, Fukuyama, Kuchitsu, Bohn, & Li, 1975).
Synthesis and Applications
- Synthetic Routes : Novel approaches for synthesizing 7-substituted 2-azabicyclo[2.2.1]heptanes as intermediates for creating new epibatidine analogues were developed, highlighting the strategic use of neighboring group participation for nucleophilic substitution at the 7-position (Malpass & White, 2004).
- Building Bicyclic Systems : A novel method was described for constructing a 7-oxabicyclo[2.2.1]heptane skeleton via isomerization of cyclic epoxy alcohols, demonstrating a unique pathway for creating complex oxabicyclic structures (Iwakura, Tokura, & Tanino, 2017).
properties
IUPAC Name |
7-(bromomethyl)-3-oxabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-3-6-5-1-2-9-4-7(5)6/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZDODCSFFQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723292.png)

![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B2723298.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)
![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)


![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)



